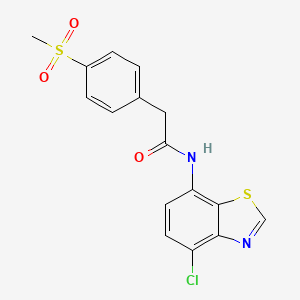
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methanesulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methanesulfonylphenyl)acetamide, commonly known as CMBT, is a synthetic compound composed of a benzothiazole, a methanesulfonylphenyl, and a chloroacetamide group. It is an important organic compound due to its wide range of applications in the scientific and medical fields. CMBT has been studied extensively in the past two decades, and its potential uses in the laboratory, research, and medical fields have been explored.
Wissenschaftliche Forschungsanwendungen
CMBT has been used extensively in scientific research. It is used as a reagent in organic synthesis, and it is also used to study the mechanism of action of drugs and other compounds. CMBT can also be used to study the structure and properties of enzymes and other proteins. Additionally, CMBT has been used to study the effects of drugs on the nervous system, as well as the effects of environmental toxins.
Wirkmechanismus
CMBT is thought to act as an inhibitor of enzymes, proteins, and other molecules. It binds to the active sites of these molecules and blocks their activity. This inhibition can be used to study the structure and function of these molecules, as well as the effects of drugs and other compounds on them.
Biochemical and Physiological Effects
CMBT has been studied extensively in terms of its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and other molecules. Additionally, CMBT has been found to have anti-inflammatory, antifungal, and antimicrobial properties. It has also been shown to have neuroprotective and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
CMBT is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, it is relatively stable in solution and can be stored for long periods of time. However, CMBT is toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood and further research is needed to fully understand its effects.
Zukünftige Richtungen
CMBT has a wide range of potential applications in the scientific and medical fields. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, CMBT could be used to study the effects of drugs on the nervous system and to develop new drugs and treatments. Additionally, CMBT could be used to study the structure and properties of enzymes and other proteins, as well as the effects of environmental toxins. Finally, CMBT could be used to develop new methods of organic synthesis.
Synthesemethoden
The synthesis of CMBT is relatively straightforward and involves a few steps. First, 4-chlorobenzothiazole is reacted with 4-methanesulfonylphenylacetic acid in the presence of a base such as sodium hydroxide. The reaction produces a salt, which is then isolated and recrystallized to obtain pure CMBT. The reaction is typically carried out at room temperature and requires no special equipment or techniques.
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-24(21,22)11-4-2-10(3-5-11)8-14(20)19-13-7-6-12(17)15-16(13)23-9-18-15/h2-7,9H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCKVZHASACSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-7-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542792.png)
![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)
![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542826.png)
![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)